molecular formula C13H20O3 B127102 (6S,9S)-vomifoliol CAS No. 189351-15-3

(6S,9S)-vomifoliol

Cat. No. B127102
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-ZOLRFCATSA-N
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Description

“(6S,9S)-vomifoliol” is a metabolite that is produced during a metabolic reaction in plants . It is also known as a plant metabolite . The IUPAC name for this compound is (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one .


Molecular Structure Analysis

The molecular formula of “(6S,9S)-vomifoliol” is C13H20O3 . It has an average mass of 224.296 Da and a monoisotopic mass of 224.14124 Da . The systematic name of the compound is (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one .


Physical And Chemical Properties Analysis

“(6S,9S)-vomifoliol” has a net charge of 0 . Its InChI string is InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 .

Scientific Research Applications

1. Cancer Research

(6S,9S)-vomifoliol has been studied for its potential applications in cancer research. For instance, tricycloalternarene derivatives, including (6S,9R)-vomifoliol, were isolated from the endophytic fungus Guignardia bidwellii PSU-G11. These compounds displayed mild cytotoxic activity against oral cavity cancer and African green monkey kidney fibroblast (Vero) cell lines (Sommart et al., 2012).

2. Anti-Inflammatory and Immunosuppressive Effects

Research has been conducted on the anti-inflammatory and immunosuppressive effects of (6S,9S)-vomifoliol. A study involving vomifoliol isolated from the mangrove plant Ceriops tagal showed significant inhibition of calcineurin at concentrations with low cytotoxicity and reduced expression of IL-2, suggesting potential as a natural immunosuppressant (Zhang et al., 2021).

3. Neuroprotective Effects

Vomifoliol has shown potential neuroprotective effects. It was isolated from Tarenna obtusifolia Merr. (Rubiaceae) and demonstrated moderate inhibition of amyloid-beta aggregation and protection against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells (Tan et al., 2020).

4. Plant Physiology

Studies have explored the role of vomifoliol in plant physiology. For example, research on stomatal aperture in plants revealed that vomifoliol, related to abscisic acid but lacking the 2,4-pentadiene sidechain, caused significant stomatal closure in epidermal strips of Eichhornia crassipes (Stuart & Coke, 2004).

5. Synthesis and Structural Analysis

There has been considerable focus on the synthesis and structural analysis of vomifoliol. For instance, a study detailed the synthesis of optically active vomifoliol stereoisomers, contributing to a better understanding of this compound’s chemical properties (Yamano & Ito, 2005).

properties

IUPAC Name

(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMCAKZRXOZLB-ZOLRFCATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S,9S)-vomifoliol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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